2,8-Dihydroxy-7-methoxy-6-methyl-naphthalene-1-carbaldehyde
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Overview
Description
2,8-Dihydroxy-7-methoxy-6-methyl-naphthalene-1-carbaldehyde is a natural product found in Hibiscus taiwanensis with data available.
Scientific Research Applications
Anti-Tobacco Mosaic Virus Activity : Naphthaldehyde derivatives isolated from the whole plants of Comastoma pulmonarium, similar in structure to 2,8-Dihydroxy-7-methoxy-6-methyl-naphthalene-1-carbaldehyde, demonstrated high anti-Tobacco Mosaic Virus (anti-TMV) activity (Wang et al., 2019).
Synthetic Applications : A process-scale stereoselective synthesis of nature-identical compounds structurally related to naphthalene-1-carbaldehyde was developed using chiral Ru complexes, highlighting its potential in enantioselective synthesis and industrial application (Benincori et al., 2005).
Novel Chemical Synthesis : Reactions involving ortho-Chlorocarbonyl Compounds and their derivatives, including naphthalene carbaldehyde analogs, have been explored for synthesizing diverse organic compounds (Boruah et al., 2003).
Antioxidant and Cytotoxic Activities : Naphthalene derivatives from Diospyros kaki showed significant antioxidant and cytotoxic activities, suggesting their potential use in cancer treatment and as antioxidants (Matsushita et al., 2011).
Molecular Structure Analysis : Studies on the crystal structure of 2-Methoxynaphthalene-1-carbaldehyde provided insights into the molecular arrangement and potential applications in material science (Tang, 2009).
Schiff Bases and Metal Complexes : Research indicates the significant role of 2-Hydroxynaphthalene-1-carbaldehyde in the development of various commercial compounds, including Schiff bases and metal complexes, with applications in fluorescent chemosensors and biological effects (Maher, 2018).
Allelopathic, Cytotoxic, and Antifungal Activities : New dihydrophenanthrenes and other constituents from plants exhibited notable antitumor, antifungal, and allelopathic activities (Freitas et al., 2015).
properties
Product Name |
2,8-Dihydroxy-7-methoxy-6-methyl-naphthalene-1-carbaldehyde |
---|---|
Molecular Formula |
C13H12O4 |
Molecular Weight |
232.23 g/mol |
IUPAC Name |
2,8-dihydroxy-7-methoxy-6-methylnaphthalene-1-carbaldehyde |
InChI |
InChI=1S/C13H12O4/c1-7-5-8-3-4-10(15)9(6-14)11(8)12(16)13(7)17-2/h3-6,15-16H,1-2H3 |
InChI Key |
SITNBMVOMZOXOP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C(C=C2)O)C=O)C(=C1OC)O |
synonyms |
hibicuslide C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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